molecular formula C11H14O4S B13877667 2-(4-Ethylsulfonylphenyl)propanoic acid

2-(4-Ethylsulfonylphenyl)propanoic acid

Cat. No.: B13877667
M. Wt: 242.29 g/mol
InChI Key: GZRIEMULZDAUME-UHFFFAOYSA-N
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Description

2-(4-Ethylsulfonylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O4S It is a derivative of propanoic acid, featuring an ethylsulfonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylsulfonylphenyl)propanoic acid typically involves the sulfonation of 4-ethylphenylpropanoic acid. One common method is the reaction of 4-ethylphenylpropanoic acid with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylsulfonylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Ethylsulfonylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. This modulation can lead to various biological effects, including anti-inflammatory and analgesic actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylsulfonylphenyl)propanoic acid is unique due to the presence of the ethylsulfonyl group, which can enhance its solubility and interaction with biological targets compared to other propanoic acid derivatives. This structural feature may provide distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

2-(4-ethylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C11H14O4S/c1-3-16(14,15)10-6-4-9(5-7-10)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)

InChI Key

GZRIEMULZDAUME-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(C)C(=O)O

Origin of Product

United States

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